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molecular formula C11H9N3O3 B8527258 1-(o-Nitrobenzyl)-imidazole-2-carboxaldehyde

1-(o-Nitrobenzyl)-imidazole-2-carboxaldehyde

Cat. No. B8527258
M. Wt: 231.21 g/mol
InChI Key: WHFKDRFUKGSXHG-UHFFFAOYSA-N
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Patent
US05733905

Procedure details

A 5.0 g sample of 1-(o-nitrobenzyl)-imidazole-2-carboxaldehyde is dissolved in 150 ml of hot ethyl alcohol, cooled to room temperature and filtered. To the filtrate is added 0.5 g of 10% Pd/C and the mixture hydrogenated at 48 psi for 4 hours. An additional 0.5 g of 10% Pd/C is added and hydrogenation continued for 25 hours at 65 psi. The mixture is filtered through diatomaceous earth and the cake washed with ethyl acetate. The filtrate is evaporated in vacuo to a residue which is dissolved in methylene chloride, treated with activated carbon, filtered through diatomaceous earth and hexanes added to the filtrate at the boil to give 1.86 g of the desired product as a crystalline solid, m.p. 164°-170° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:17]=[CH:16][CH:15]=[CH:14][C:5]=1[CH2:6][N:7]1[CH:11]=[CH:10][N:9]=[C:8]1[CH:12]=O)([O-])=O>C(O)C>[N:9]1[CH:10]=[CH:11][N:7]2[CH2:6][C:5]3[CH:14]=[CH:15][CH:16]=[CH:17][C:4]=3[NH:1][CH2:12][C:8]=12

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=C(CN2C(=NC=C2)C=O)C=CC=C1
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
ADDITION
Type
ADDITION
Details
To the filtrate is added 0.5 g of 10% Pd/C
ADDITION
Type
ADDITION
Details
An additional 0.5 g of 10% Pd/C is added
WAIT
Type
WAIT
Details
hydrogenation continued for 25 hours at 65 psi
Duration
25 h
FILTRATION
Type
FILTRATION
Details
The mixture is filtered through diatomaceous earth
WASH
Type
WASH
Details
the cake washed with ethyl acetate
CUSTOM
Type
CUSTOM
Details
The filtrate is evaporated in vacuo to a residue which
DISSOLUTION
Type
DISSOLUTION
Details
is dissolved in methylene chloride
ADDITION
Type
ADDITION
Details
treated with activated carbon
FILTRATION
Type
FILTRATION
Details
filtered through diatomaceous earth and hexanes
ADDITION
Type
ADDITION
Details
added to the filtrate at the boil

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
N=1C=CN2C1CNC1=C(C2)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.86 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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